molecular formula C22H22 B14653428 Dibenzylethylbenzene CAS No. 42504-55-2

Dibenzylethylbenzene

Cat. No.: B14653428
CAS No.: 42504-55-2
M. Wt: 286.4 g/mol
InChI Key: WBQIISMZRBZAHJ-UHFFFAOYSA-N
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Description

Dibenzylethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two benzyl groups and one ethyl group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzylethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzyl chloride and ethylbenzene are used as starting materials, and aluminum chloride (AlCl₃) acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dibenzylethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Nitro and halogenated derivatives of this compound.

Scientific Research Applications

Dibenzylethylbenzene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of dibenzylethylbenzene involves its interaction with molecular targets through its aromatic and benzylic groups. These interactions can lead to various chemical transformations, such as electrophilic aromatic substitution and oxidation-reduction reactions. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzylethylbenzene is unique due to the presence of both benzyl and ethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications. Its reactivity and stability are influenced by the steric and electronic effects of the substituents, distinguishing it from other similar compounds.

Properties

CAS No.

42504-55-2

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1,2-dibenzyl-3-ethylbenzene

InChI

InChI=1S/C22H22/c1-2-20-14-9-15-21(16-18-10-5-3-6-11-18)22(20)17-19-12-7-4-8-13-19/h3-15H,2,16-17H2,1H3

InChI Key

WBQIISMZRBZAHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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